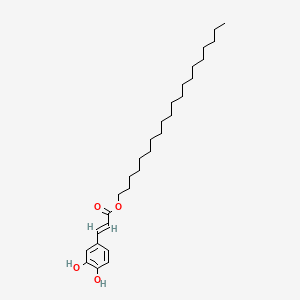

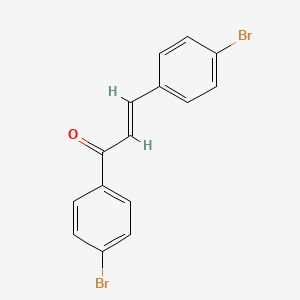

(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one

Overview

Description

(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one, also known as Chalcone, is a versatile organic compound that has gained significant attention in the scientific community due to its numerous applications. Chalcone is a yellow crystalline solid that is widely used in the synthesis of various organic compounds.

Scientific Research Applications

Molecular Mechanics and Crystal Analysis

This compound is utilized in the study of mechanical properties of prop-2-en-1-one based single crystals. Using molecular dimension simulations, properties like elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio are calculated. These studies provide insights into the correlation between molecular structure and mechanical properties, which is crucial for the development of new materials with desired physical characteristics .

Quantum Chemical Analysis

(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one is analyzed using quantum chemical methods to investigate its structural and spectral properties. Density Functional Theory (DFT) is employed to optimize the molecular geometry parameters and calculate chemical shifts. This analysis is vital for understanding the electronic properties and the HOMO-LUMO energy gap, which are important for applications in electronics and photonics .

Electrostatic Potential Mapping

The variation of electrostatic potential values at atomic positions in compounds like (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one indicates sites of molecular interactions. This is a valuable tool for studying molecular reactivity, which can be applied in industrial research to predict reaction outcomes and design new compounds with specific reactivities .

Synthesis and Characterization

The compound is synthesized and characterized using techniques like X-ray diffraction, NMR, and UV-Vis spectroscopy. These methods provide detailed information about the molecular structure and crystal packing, which is essential for the design of materials with specific optical and electronic properties .

Material Development

Due to its unique structure, (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one is valuable for developing new materials. Its perplexing properties make it a candidate for studying reaction mechanisms, which can lead to the creation of innovative materials with applications in various industries.

Non-linear Optical Properties

Chalcone derivatives, such as (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one, are studied for their non-linear optical properties. These properties are significant for the development of optical switches, modulators, and other photonic devices that are integral to telecommunications and information processing .

Mechanism of Action

Target of Action

The primary target of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain. Inhibition of MAO-B can lead to an increase in the levels of these neurotransmitters, which can have various effects on the nervous system .

Mode of Action

(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one interacts with its target, MAO-B, by inhibiting its activity . This inhibition is achieved through binding and reversibility studies using purified enzymes . The compound also exhibits acetylcholinesterase inhibition, making it dual-acting in vitro .

Biochemical Pathways

The inhibition of MAO-B by (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one affects the metabolic pathways of monoamine neurotransmitters . This can lead to an increase in the levels of these neurotransmitters in the brain, which can have neuroprotective effects . The compound’s acetylcholinesterase inhibition also affects the cholinergic system, which plays a key role in memory and cognition .

Result of Action

The result of the action of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one is a neuroprotective effect against neuronal degeneration, one of the main contributing parameters related to Alzheimer’s disease (AD) . This is achieved through the increased levels of monoamine neurotransmitters and the inhibition of acetylcholinesterase .

properties

IUPAC Name |

(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNSKEMAIABAKW-XCVCLJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201266300 | |

| Record name | (2E)-1,3-Bis(4-bromophenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1,3-bis(4-bromophenyl)prop-2-en-1-one | |

CAS RN |

126443-21-8, 5471-96-5 | |

| Record name | (2E)-1,3-Bis(4-bromophenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126443-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC28481 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-1,3-Bis(4-bromophenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine](/img/structure/B1609207.png)

![4-[5-[[2-(Azepan-1-yl)-5-cyano-1-ethyl-4-methyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1609213.png)